tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
“tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate” is a chemical compound that is used in organic synthesis . It is available for purchase from various suppliers, including eMolecules and MilliporeSigma .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It is often the case that the synthesis methods for such compounds are proprietary information of the manufacturing companies .Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information such as X-ray crystallography or NMR data, which I could not find in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Unfortunately, I could not find specific examples of reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, were not available in the resources I found .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves the protection of the amine group of piperazine, followed by the addition of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate to the protected amine group. The tert-butyl group is then removed to yield the final product.", "Starting Materials": [ "Piperazine", "tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Piperazine is reacted with acetic anhydride to form N-acetyl piperazine.", "N-acetyl piperazine is reacted with sodium bicarbonate to form piperazine.", "tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is added to piperazine in the presence of hydrochloric acid.", "The reaction mixture is stirred at room temperature for several hours.", "The mixture is then extracted with diethyl ether.", "The organic layer is washed with sodium hydroxide and water.", "The solvent is removed under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography to yield tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate." ] } | |
CAS No. |
1630985-35-1 |
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.4 |
Purity |
95 |
Origin of Product |
United States |
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